molecular formula C13H11ClN4 B2501347 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine CAS No. 957503-48-9

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Cat. No.: B2501347
CAS No.: 957503-48-9
M. Wt: 258.71
InChI Key: LXTBQDBMCZEHIV-UHFFFAOYSA-N
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Description

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is a useful research compound. Its molecular formula is C13H11ClN4 and its molecular weight is 258.71. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Activities

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine and its derivatives have shown potential in antidepressant activities. Studies using mice have indicated that certain derivatives, such as R 121919 and DMP 696, significantly decreased immobility time in the tail suspension test, indicating antidepressant-like effects without impairing general locomotor activity. These findings support the theory that nonpeptidic CRF1 receptor antagonists, which include certain derivatives of this compound, may possess antidepressant-like activity and represent a novel pharmacotherapeutic strategy in the treatment of depression (Nielsen, Carey, & Gold, 2004).

Synthesis and Chemical Structure Analysis

A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized, and their structures were characterized by various methods including IR, 1H NMR, 13C NMR, Mass, and elemental analyses. The compounds were evaluated for antidepressant and neurotoxicity screening, suggesting the potential therapeutic use of these structures in medical applications (Mathew, Suresh, & Anbazhagan, 2014).

Metabolic Studies

S-triazolo[3,4-a]phthalazine (Tri-P), when orally administered in rats, resulted in a more lipophilic metabolite identified as 7-methylthio Tri-P. This study indicated the role of the liver in metabolic reactions of Tri-P to its 7-methylthio conjugate in rats, demonstrating the importance of understanding the metabolic pathways for optimizing drug efficacy and safety (Imamura et al., 2003).

Quinoxaline Compounds

Quinoxaline and its analogs, chemically related to this compound, are used as dyes, pharmaceuticals, and antibiotics. They have been explored for their antitumoral properties and as catalysts' ligands in various applications. This highlights the chemical versatility and the range of applications of compounds related to this compound (Pareek & Kishor, 2015).

Properties

IUPAC Name

1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-7-9(2)18(17-8)13-11-6-4-3-5-10(11)12(14)15-16-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTBQDBMCZEHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324691
Record name 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957503-48-9
Record name 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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